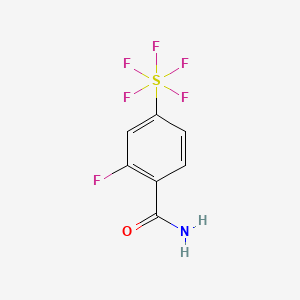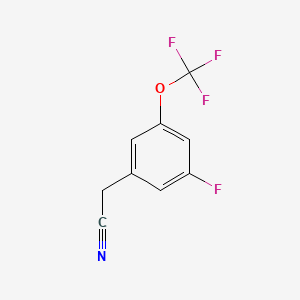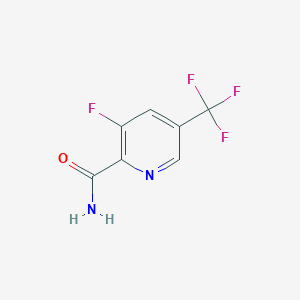![molecular formula C14H22N4O B1399911 2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine CAS No. 1486170-73-3](/img/structure/B1399911.png)
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine
Descripción general
Descripción
“2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C14H22N4O and a molecular weight of 262.35 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine” are not fully detailed in the sources I found. The compound has a molecular weight of 262.35 .Aplicaciones Científicas De Investigación
Anticancer Activity : Piperazine derivatives have been evaluated for their potential anticancer activities. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2013).
Metal Complex Formation : Piperazine derivatives can form complexes with various metals, leading to structural diversity. Purkait et al. (2017) synthesized group 12 metal complexes using a tridentate ligand based on piperazine, showing significant structural diversity due to the participation of piperazine nitrogen in coordination (Purkait et al., 2017).
Chemical Stability and Inhibitory Activity : The chemical stability and inhibitory activity of compounds derived from piperazine were investigated by Vieweg et al. (1992), who found these compounds showed inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Vieweg et al., 1992).
Catalytic Activity in Acylation Chemistry : Mennenga et al. (2015) explored the synthesis and catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, useful in acylation chemistry. They found that certain homopolymers exhibited significant catalytic performance (Mennenga et al., 2015).
Platelet Aggregation Inhibition : Parlow et al. (2010) conducted research on piperazinyl glutamate pyridines, revealing their potential as P2Y12 antagonists and their effectiveness in inhibiting platelet aggregation (Parlow et al., 2010).
Antitumor Agents : Filak et al. (2014) studied the combination of indoloquinoline and piperazine to prepare hybrids and their metal complexes, aiming to develop novel antitumor agents. The study highlighted the importance of the metal-binding site position on the solubility and antiproliferative activity of these complexes (Filak et al., 2014).
Synthesis of Novel Compounds : Daldoom et al. (2020) synthesized a set of new N1-(indan-5-yl)amidrazones incorporating piperazines, which were screened for antitumor activity against breast cancer cells. Only a few compounds showed significant activity (Daldoom et al., 2020).
Inhibition of Lipo-Oxygenase : Asghari et al. (2015) designed and synthesized a series of compounds as potential inhibitors of 15-lipo-oxygenase, showing that certain compounds exhibited significant inhibitory activity (Asghari et al., 2015).
Propiedades
IUPAC Name |
2-[4-(oxan-4-yl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-13-2-1-5-16-14(13)18-8-6-17(7-9-18)12-3-10-19-11-4-12/h1-2,5,12H,3-4,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDHXRDCYIWFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)




![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)